molecular formula C23H28N2O4 B15136454 Paynantheine-d3

Paynantheine-d3

Cat. No.: B15136454
M. Wt: 399.5 g/mol
InChI Key: JGZKIGWXPPFMRG-BAESUDMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paynantheine-d3 involves the incorporation of deuterium atoms into the paynantheine molecule. One common method is the enantioselective thiourea-catalyzed Pictet–Spengler reaction, which forms the tetrahydro-β-carboline ring . This is followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Paynantheine-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

399.5 g/mol

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

JGZKIGWXPPFMRG-BAESUDMPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Origin of Product

United States

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